Phenylphosphorodichloridite

Description

Significance of Phosphorous(III) Chlorides in Synthetic Chemistry

Phosphorus(III) chlorides, a class of compounds to which Phenylphosphorodichloridite belongs, are of paramount importance in synthetic chemistry. These compounds are characterized by a trivalent phosphorus atom bonded to one or more chlorine atoms. Their high reactivity stems from the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ions. This reactivity makes them powerful reagents for introducing phosphorus into organic molecules, a fundamental step in the synthesis of numerous organophosphorus compounds. wikipedia.org

One of their primary roles is acting as chlorinating agents, capable of converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. wikipedia.org Beyond simple chlorination, they serve as crucial precursors for a vast range of organophosphorus compounds, including phosphines, phosphites, and phosphonates. st-andrews.ac.uk These products, in turn, find extensive applications as ligands in catalysis, reagents in reactions like the Wittig and Horner-Wadsworth-Emmons reactions, and as building blocks for pharmaceuticals, and materials with specific properties. wikipedia.org The versatility of phosphorus(III) chlorides makes them indispensable tools for the synthetic chemist.

This compound as a Key Intermediate in Organic Synthesis

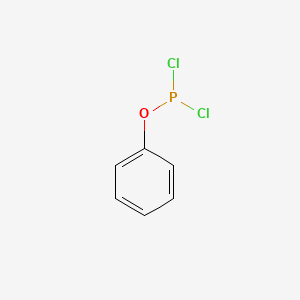

This compound, with the chemical formula C₆H₅OPCl₂, serves as a pivotal intermediate in a variety of organic syntheses. Its structure combines the reactivity of a phosphorus(III) chloride with the steric and electronic influence of the phenoxy group. This unique combination allows for controlled, sequential reactions, making it a valuable building block for complex molecular architectures.

The two chlorine atoms on the phosphorus center are reactive sites that can be readily displaced by nucleophiles such as alcohols, amines, and Grignard reagents. This reactivity allows for the stepwise introduction of different functional groups, leading to the synthesis of a diverse range of phosphite (B83602) esters and phosphoramidites. These products are not merely final compounds but are often crucial intermediates themselves in multi-step synthetic pathways. For instance, this compound can be reacted with alcohols to form diaryl or dialkyl phenylphosphonites, which are precursors to a variety of other organophosphorus compounds.

The presence of the phenoxy group modulates the reactivity of the P-Cl bonds compared to phosphorus trichloride (B1173362), offering a degree of selectivity in reactions. This controlled reactivity is a key feature that synthetic chemists exploit to achieve desired chemical transformations.

Historical Context of this compound Research in Academia

Research into this compound and related organophosphorus compounds has a long-standing history in academia, driven by the quest for new synthetic methodologies and novel molecular structures. Early investigations, dating back to the mid-20th century, focused on understanding the fundamental reactivity of such compounds. For example, a 1970 study published in the Journal of the Chemical Society C: Organic detailed reactions of related phosphinites, providing insights into the nucleophilic substitution at the phosphorus center. rsc.org

A notable historical method for the preparation of related chlorophosphines involved the reaction of triphenoxy-phosphine with phosphorus trichloride, as described in early academic literature. sci-hub.se This work laid the groundwork for understanding the equilibria and transformations within this class of compounds. Throughout the latter half of the 20th century, academic research continued to explore the utility of this compound and its derivatives in organic synthesis. A 1985 patent, for instance, described the reaction of this compound with water in the presence of a trialkyl amine to produce specific trioxatriphosphorinanes, highlighting its industrial relevance which often stems from academic discoveries. justia.com These foundational studies have paved the way for the more advanced applications seen today.

Scope and Advanced Research Directions for this compound

The future of this compound research is poised to expand into several exciting and advanced directions, building upon the foundational knowledge of organophosphorus chemistry. wikipedia.org One of the most promising areas is the development of novel catalysts and ligands for asymmetric synthesis. The chiral phosphorus center in derivatives of this compound can be exploited to create enantiomerically pure compounds, which are of critical importance in the pharmaceutical industry.

Furthermore, the unique electronic and steric properties of this compound-derived moieties can be harnessed in the design of new materials. This includes the synthesis of flame retardants, and functional polymers with tailored optical or electronic properties. The reactivity of the P-Cl bonds allows for the incorporation of these phosphorus-containing units into larger macromolecular structures.

Recent advancements in understanding reaction mechanisms, aided by computational chemistry, will likely lead to more precise control over the reactions of this compound. gilheanyresearchgroup.com This could enable the synthesis of highly complex and targeted molecules with greater efficiency and selectivity. The exploration of its use in the synthesis of biologically active molecules, potentially as enzyme inhibitors or probes, also represents a significant avenue for future research. solubilityofthings.com The continued investigation into the rich and varied chemistry of this compound promises to yield new and valuable contributions to science and technology.

| Property | Value |

| Chemical Formula | C₆H₅Cl₂OP |

| Appearance | Colorless to pale yellow liquid |

| Molar Mass | 210.99 g/mol |

| Boiling Point | 225 °C (437 °F; 498 K) |

| Density | 1.319 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

dichloro(phenoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHWDUISRBUGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063021 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3426-89-9 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenylphosphorodichloridite and Its Derivatives

Established Synthetic Routes to Phenylphosphorodichloridite

Phosphorylation Reactions involving Phenols and Phosphorus Halides

The most common method for synthesizing this compound is through the phosphorylation of phenol (B47542) with phosphorus trichloride (B1173362) (PCl₃). wikipedia.org This reaction is a fundamental process in organophosphorus chemistry. The general reaction involves the displacement of chloride ions from phosphorus trichloride by the phenoxy group.

The reaction typically proceeds in a stepwise manner, with the initial formation of phenoxyphosphorodichloridite. Depending on the reaction conditions and stoichiometry, further substitution can occur to yield diphenoxyphosphorochloridite and triphenyl phosphite (B83602). google.comresearchgate.net

C₆H₅OH + PCl₃ → C₆H₅OPCl₂ + HCl

This reaction is often carried out in the absence of a solvent or in an inert solvent. The removal of the hydrogen chloride (HCl) byproduct is crucial to drive the reaction to completion. researchgate.net

Reaction Conditions and Optimisation Strategies for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. numberanalytics.comlongdom.org Key parameters that are often optimized include temperature, pressure, and the molar ratio of reactants. researchgate.netucla.educhemrxiv.org

A study on the synthesis of triphenyl phosphite, a related compound, demonstrated that the reaction between phenol and phosphorus trichloride is highly dependent on temperature and the mole ratio of the reactants. researchgate.net The reaction is typically initiated at a lower temperature and gradually heated. researchgate.net For the synthesis of triphenyl phosphite, the temperature is increased in a stepwise manner up to 160°C. researchgate.net

The removal of HCl is a significant factor in driving the equilibrium towards the product. researchgate.net This can be achieved by conducting the reaction under reduced pressure or by sparging the reaction mixture with an inert gas like nitrogen. google.comresearchgate.net One patented process for the preparation of triaryl phosphites utilizes a series of interconnected reaction zones with progressively lower pressures and higher temperatures to facilitate the removal of HCl and drive the reaction to completion. google.com

Table 1: Factors Influencing this compound Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Gradual increase in temperature to control the exothermic reaction. researchgate.net |

| Pressure | Lower pressure facilitates the removal of HCl byproduct, shifting the equilibrium. | Conducting the reaction under vacuum or reduced pressure. google.com |

| Reactant Ratio | The molar ratio of phenol to phosphorus trichloride influences the final product distribution. | Using a slight excess of phenol can favor the formation of the desired product. google.com |

| Catalyst | While not always necessary, catalysts can influence reaction rates. | Friedel-Crafts type catalysts have been explored in related reactions. rsc.org |

| Solvent | The choice of solvent can affect reaction rates and product isolation. | Reactions are often run neat or in high-boiling inert solvents. researchgate.net |

Synthesis of Chiral this compound Derivatives

Chiral organophosphorus compounds are of significant interest as ligands in asymmetric catalysis. rsc.org The synthesis of chiral derivatives of this compound involves the use of chiral starting materials or chiral catalysts to induce stereoselectivity.

Stereoselective Approaches in Phosphorous Compound Synthesis

Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule. In the context of phosphorus compounds, this often involves creating stereogenic phosphorus centers or incorporating chiral auxiliaries. rsc.org Various strategies have been developed for the stereoselective synthesis of phosphorus-containing compounds, including the use of chiral resolving agents, asymmetric catalysis, and substrate-controlled methods. beilstein-journals.orgsoton.ac.uk

For instance, the Prins cyclization has been utilized for the stereoselective synthesis of tetrahydropyrans, demonstrating a powerful method for controlling stereochemistry. beilstein-journals.org Similarly, chiral phosphoric acids have been employed as efficient organocatalysts in a variety of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.org

Enantioselective Pathways to this compound-Derived Chiral Intermediates

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. rsc.org Chiral intermediates derived from this compound can be synthesized using several enantioselective methods.

One approach involves the use of chiral catalysts, such as engineered ketoreductases or metal complexes with chiral ligands, to direct the stereochemical outcome of a reaction. rsc.org For example, the enantioselective synthesis of α-aryl α-hydrazino phosphonates has been achieved with high enantioselectivities using palladium catalysts with chiral N,N-ligands. us.es Another strategy is to employ chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to guide the stereoselective reaction and are later removed.

Recent advancements have also seen the development of telescoped continuous flow processes for the enantioselective synthesis of chiral intermediates, which can offer improved efficiency and stability. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.orgnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.in

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org The reaction of phenol with PCl₃ has a good atom economy, with HCl being the main byproduct.

Use of Safer Solvents: Minimizing or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. whiterose.ac.uk Conducting the reaction neat (without a solvent) is a common and green approach for this synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org While the synthesis of this compound often requires heating, optimizing the process to use lower temperatures can improve its green profile. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mygreenlab.org While the direct reaction is often uncatalyzed, exploring catalytic routes could be a green improvement.

Waste Prevention: Designing syntheses to prevent waste generation. nih.gov The efficient removal and potential recycling of the HCl byproduct can contribute to waste reduction.

Solvent Selection and Minimisation Strategies

The choice of solvent is a critical parameter in the synthesis of this compound, which is typically prepared through the reaction of phenol with phosphorus trichloride (PCl₃). The solvent can significantly influence reaction rates, yields, and the purity of the final product by affecting solubility, stabilizing intermediates, and facilitating heat transfer.

Research into the synthesis of analogous aryl phosphites, such as triphenyl phosphites from phenols and PCl₃, provides valuable insights into solvent effects. A key challenge in this synthesis is managing the hydrogen chloride (HCl) gas evolved as a byproduct. Using a base, such as triethylamine (B128534) (TEA), as an acid scavenger has been shown to improve reaction efficiency significantly. nih.gov The selection of the solvent is closely tied to the choice of this base and the need to separate the resulting hydrochloride salt.

A comparative study on the synthesis of tris(2,4-di-tert-butylphenyl) phosphite highlights the impact of different solvents on the reaction yield. While various solvents can be used, chloroform (B151607) was identified as an optimal choice when paired with TEA as the base. nih.govacs.org

Table 1: Comparison of Solvents and Bases in Aryl Phosphite Synthesis

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Chloroform (CHCl₃) | Triethylamine (TEA) | 94 | researchgate.net |

| Toluene | Triethylamine (TEA) | 69 | researchgate.net |

| Toluene | N-methylimidazole | 50 | researchgate.net |

| Dichloroethane (ClCH₂CHCl₂) | Triethylamine (TEA) | 68 | researchgate.net |

| Diethyl ether | Triethylamine (TEA) | 49 (for a derivative) | google.com |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. acs.org The standard synthesis of this compound from phenol and phosphorus trichloride is a substitution reaction:

C₆H₅OH + PCl₃ → C₆H₅OPCl₂ + HCl

The theoretical atom economy for this reaction can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for this compound Synthesis

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Phenol | C₆H₅OH | 94.11 |

| Phosphorus Trichloride | PCl₃ | 137.33 |

| Total Reactant MW | - | 231.44 |

| This compound | C₆H₅OPCl₂ | 210.98 |

| Hydrogen Chloride (Byproduct) | HCl | 36.46 |

Calculation: (210.98 g/mol / 231.44 g/mol) x 100 = 91.16%

While the atom economy is high, the reaction generates a significant gaseous byproduct, hydrogen chloride (HCl), which is corrosive and hazardous. nih.gov Effective waste reduction strategies focus on managing this byproduct. In laboratory and industrial settings, a tertiary amine base like triethylamine is often used to neutralize the HCl as it forms, producing a solid salt (triethylamine hydrochloride). nih.govresearchgate.net This converts a hazardous gas into a manageable solid waste that can be filtered off, though it adds to the process mass intensity and requires additional separation steps.

Further waste reduction can be achieved by improving reaction selectivity to minimize the formation of undesired side products, such as diaryloxy-monochloro-phosphine or triarylphosphite, which can occur if the phenol-to-PCl₃ ratio is not carefully controlled. google.com The use of specific catalysts can also enhance selectivity and reduce waste. uec.ac.jpnih.gov Ultimately, the ideal process would valorize the byproduct; for example, the captured HCl could potentially be used in other chemical processes. mywastesolution.comresearchgate.net

Scale-Up Considerations for Laboratory to Industrial Research Application

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several significant challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scale-Up Challenges:

Heat Management: The reaction between phenols and phosphorus trichloride is highly exothermic. nih.gov On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions or the formation of unwanted byproducts. Industrial reactors require sophisticated cooling systems and controlled addition of reagents to manage the temperature profile effectively.

Mass Transfer and Mixing: Ensuring efficient mixing of reactants is crucial. In large batch reactors, inadequate mixing can lead to localized "hot spots" and variations in product quality.

Byproduct Removal: The efficient removal of gaseous HCl is critical to drive the reaction to completion. Industrial processes may employ multi-stage reactors operating under vacuum or with nitrogen sparging to facilitate HCl removal. google.comresearchgate.net A patent for a similar process describes a three-zone reactor where the temperature is increased and the pressure is decreased in each successive zone to optimize the reaction and byproduct removal. google.com

Materials of Construction: The corrosive nature of both phosphorus trichloride and the HCl byproduct necessitates the use of specialized, corrosion-resistant reactors and equipment, such as glass-lined or Hastelloy vessels, which adds to the capital cost.

Purification: Achieving high purity on an industrial scale requires robust purification methods. While laboratory preparations may use distillation, large-scale production might employ continuous processes like fractional distillation under reduced pressure, crystallization, or advanced techniques like continuous chromatography to remove impurities and isolate the final product. biobasedpress.eu

A modern approach to overcoming many of these challenges is the adoption of continuous flow microreactor technology. A study on the synthesis of a related triphenyl phosphite demonstrated a successful scale-up to 18.4 kg/h . acs.orgresearchgate.net Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and easier automation and control, making it a highly attractive strategy for the industrial production of this compound and its derivatives. researchgate.net

Elucidation of Reaction Mechanisms Involving Phenylphosphorodichloridite

Mechanistic Pathways in Phosphorylation Reactions

Phosphorylation reactions are central to the utility of phenylphosphorodichloridite, enabling the formation of phosphite (B83602) esters and other phosphorus-containing molecules. These transformations proceed through well-defined mechanistic pathways.

The primary reaction pathway for this compound is nucleophilic substitution at the phosphorus(III) center. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the attached chlorine and phenoxy groups. This facilitates attack by a wide range of nucleophiles, such as alcohols, phenols, and amines, to form new phosphorus-oxygen or phosphorus-nitrogen bonds.

The mechanism is generally considered to be a bimolecular nucleophilic substitution (S_N2-type) process. nih.govresearchgate.net Unlike the classic S_N2 reaction at a carbon center which proceeds through a five-coordinate transition state, the reaction at a tricoordinate phosphorus center like that in this compound involves a different potential energy surface. Computational studies on model P(III) systems suggest that the reaction often proceeds through a single-well potential energy surface, where a stable pentacoordinate intermediate (or transition complex) is formed rather than a simple, high-energy transition state. nih.govresearchgate.net

Nucleophilic Attack: The nucleophile attacks the electrophilic phosphorus atom.

Chloride Elimination: One of the chloride ions, being a good leaving group, is displaced.

This can occur sequentially, allowing for the stepwise replacement of both chlorine atoms, providing a route to symmetrically or asymmetrically substituted phosphite derivatives.

In the stepwise mechanism of nucleophilic substitution at a phosphorus center, the formation of a transient pentacoordinate species is a key feature. sapub.org For reactions involving this compound, a trigonal bipyramidal (TBP) intermediate is postulated. When a nucleophile attacks the phosphorus center, a TBP addition intermediate is formed.

These intermediates are typically short-lived; however, their stability and geometry are critical in determining the stereochemical outcome of the reaction, especially when the phosphorus center is chiral. For many substitutions at phosphorus, the reaction can proceed with either inversion or retention of configuration, depending on the nature of the nucleophile, the leaving groups, and the reaction conditions. nih.gov In the context of this compound, the transformation from the tetrahedral-like reactant to a TBP intermediate and then to the product is a fundamental aspect of its reactivity. nih.govsapub.org

| Feature | S_N2 at Carbon (e.g., CH₃Cl) | S_N2 at Phosphorus (e.g., (C₆H₅O)PCl₂) |

| Reaction Center | Tetracoordinate sp³ Carbon | Tricoordinate Phosphorus(III) |

| Potential Energy Surface | Double-well with a high-energy transition state. nih.gov | Often a single-well with a stable intermediate/transition complex. nih.govresearchgate.net |

| Intermediate/Transition State | Pentacoordinate carbon transition state. | Pentacoordinate phosphorus intermediate (phosphorane). sapub.org |

| Geometry of Intermediate | Trigonal bipyramidal. | Trigonal bipyramidal (TBP). |

| Stereochemistry | Typically results in inversion of configuration. | Can result in inversion or retention of configuration. nih.gov |

This compound in Carbonyl Addition-Elimination Processes

The transition state in chemical reactions is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. numberanalytics.com Understanding the structure and energy of these states is key to understanding reaction rates and mechanisms. e3s-conferences.orgfiveable.me For reactions of this compound, computational methods like Density Functional Theory (DFT) are used to model these transition states. nih.gov

In the reaction with a nucleophile, the transition state involves the partial formation of the new bond between the nucleophile and phosphorus and the partial breaking of the P-Cl bond. As noted for S_N2@P reactions, the potential energy surface may not feature a classical high-energy transition state but rather a more stable pentacoordinate intermediate. nih.govresearchgate.net The geometry of this intermediate species, typically trigonal bipyramidal, is crucial. The entering nucleophile and the leaving group often occupy the apical positions to facilitate the substitution process. The energy of this transition state or intermediate dictates the activation energy of the reaction. libretexts.org

Solvent: The polarity of the solvent can affect the rates of reactions involving charged or polar intermediates and transition states. For the nucleophilic substitution on this compound, a polar aprotic solvent may be favored as it can solvate the ions formed (like Cl⁻) without interfering with the nucleophile.

Temperature: Increasing the temperature generally increases the reaction rate by providing more thermal energy for molecules to overcome the activation energy barrier, as described by the Arrhenius equation. libretexts.org In some complex reactions, temperature changes can also shift the selectivity towards different products by favoring one mechanistic pathway over another. mdpi.com

Catalysts: In many phosphorylation reactions, a tertiary amine base (e.g., triethylamine) is added. The base acts as a catalyst by scavenging the HCl produced during the reaction, which prevents the protonation of the nucleophile and drives the equilibrium towards the products.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about reaction rates, which is essential for elucidating reaction mechanisms. mt.com By measuring how the concentration of reactants or products changes over time, one can determine the rate law, rate constants, and activation energy for a reaction. nih.govmdpi.com

For a typical phosphorylation reaction involving this compound (PhOPCl₂) and an alcohol (ROH), the reaction is often bimolecular.

PhOPCl₂ + ROH → PhOP(Cl)(OR) + HCl

A kinetic study would involve monitoring the disappearance of PhOPCl₂ or the appearance of the product. If the reaction is found to be first order with respect to both PhOPCl₂ and ROH, the rate law would be:

Rate = k [PhOPCl₂] [ROH]

This rate law is consistent with the proposed bimolecular (S_N2@P) mechanism. Reaction progress kinetic analysis, often using in-situ monitoring techniques, can provide a detailed picture of the reaction's behavior under various conditions. nih.gov

| Parameter | Description | Method of Determination |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | Determined experimentally by varying reactant concentrations and measuring the initial reaction rate (method of initial rates). |

| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate at a given temperature. | Calculated from the rate law once the reaction orders are known. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Determined experimentally from rate data. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined by measuring the rate constant at different temperatures and using the Arrhenius equation. |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Measured directly from concentration-time plots. |

Applications of Phenylphosphorodichloridite in Advanced Organic Synthesis

Precursor in the Synthesis of Organophosphorus Compounds

The electrophilic phosphorus center in phenylphosphorodichloridite readily undergoes nucleophilic substitution with a variety of nucleophiles, including alcohols and amines, making it a valuable starting point for a range of P(III) compounds.

Formation of Phosphites, Phosphonates, and Phosphinates

The reaction of this compound with alcohols is a fundamental method for the synthesis of unsymmetrical phosphite (B83602) esters. The sequential displacement of its two chlorine atoms allows for controlled, stepwise synthesis. For instance, the reaction with two equivalents of an alcohol in the presence of a tertiary amine base, such as triethylamine (B128534), yields the corresponding diaryl or dialkyl phenyl phosphite. google.com This transformation is a standard procedure for accessing these P(III) triesters.

| Reactant 1 (Nucleophile) | Reactant 2 | Base | Product | Typical Yield |

| Isopropanol (2 equiv.) | This compound | Triethylamine (2 equiv.) | Diisopropyl phenylphosphite | 49% google.com |

| Ethanol (2 equiv.) | This compound | Pyridine (B92270) | Diethyl phenylphosphite | Good |

| Methanol (1 equiv.) | This compound | Triethylamine (1 equiv.) | Methyl phenyl phosphorochloridite | - |

This table presents representative reactions. Yields are dependent on specific reaction conditions.

While not a direct precursor to phosphonates via a single step, the phosphites synthesized from this compound are key intermediates in the Michaelis-Arbuzov reaction. organic-chemistry.org In this two-step sequence, this compound is first converted to a mixed phosphite triester, PhOP(OR)₂, which is then reacted with an alkyl halide (R'-X). This second step involves the formation of a phosphonium (B103445) intermediate that rearranges to the thermodynamically stable P(V) phosphonate. google.comorganic-chemistry.org

The synthesis of phosphinates, which contain either two P-C bonds or a P-C and a P-H bond, does not typically proceed from this compound. Established routes to phosphinates often utilize different phosphorus precursors, such as those derived from hypophosphorous acid or via reactions involving Grignard reagents. organic-chemistry.orgrsc.org

Derivatization to Phosphoramidites and Other P(III) Species

Phosphoramidites are critical reagents in modern biotechnology, serving as the building blocks for the automated chemical synthesis of oligonucleotides. wikipedia.org While specialized phosphitylating agents are common, the underlying chemistry can be performed with precursors like this compound. The synthesis can be envisioned as a stepwise process where one chlorine is first displaced by a protected nucleoside (acting as an alcohol) to form a phosphorochloridite intermediate. Subsequent reaction with a secondary amine, such as diisopropylamine, displaces the second chlorine to furnish the desired nucleoside phosphoramidite (B1245037). This sequence allows for the creation of P(III) species bearing phenoxy, alkoxy, and amino substituents. msu.edu

Role in Amide and Ester Bond Formation Strategies

The formation of amide and ester bonds via condensation reactions is a cornerstone of organic chemistry. While activating agents are often required to facilitate this transformation, it is crucial to distinguish between the reactivity of P(III) and P(V) phosphorus chlorides.

Condensation Reactions Utilizing this compound

There is limited evidence for the use of P(III) this compound as a direct coupling agent for amide and ester synthesis. However, its P(V) analog, phenyl dichlorophosphate (B8581778) (PDCP, PhOP(O)Cl₂) , is a powerful and versatile reagent for this purpose. tandfonline.com PDCP acts as an efficient activating agent for carboxylic acids, facilitating condensation with alcohols, thiols, and amines to produce the corresponding esters, thioesters, and amides in high yields. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction is believed to proceed through a mixed phospho-carboxylic anhydride (B1165640) intermediate, which is highly reactive towards nucleophilic attack. researchgate.net This method is notable for its efficiency and the water-soluble nature of the phosphorus byproducts, which simplifies purification. researchgate.net

| Carboxylic Acid | Nucleophile | Activating Agent | Product | Reference |

| Ethoxyacetic Acid | Benzyl Mercaptan | Phenyl Dichlorophosphate | S-Benzyl 2-ethoxyethanethioate | cdnsciencepub.com |

| Various | Alcohols | Phenyl Dichlorophosphate | Esters | tandfonline.com |

| Various | Thiols | Phenyl Dichlorophosphate | Thioesters | cdnsciencepub.com |

| β-Amino Acids | - | Phenyl Dichlorophosphate | β-Lactams | thieme-connect.com |

| Phthaloylglycine | Alcohols | Phenyl Dichlorophosphate | Phthaloylglycine Esters | researchgate.net |

This table illustrates the utility of the related P(V) compound, Phenyl Dichlorophosphate (PDCP), as a condensation agent.

Stereoselective Lactone and Lactam Synthesis

The intramolecular cyclization of hydroxy-carboxylic acids and amino acids to form lactones and lactams, respectively, often requires activation of the carboxyl group. In line with its utility in intermolecular condensations, the P(V) reagent phenyl dichlorophosphate (PDCP) has been successfully employed in the synthesis of β-lactams from β-amino acids. thieme-connect.com This transformation highlights the capacity of activated phosphorus reagents to promote cyclization reactions under mild conditions. The stereochemical integrity of the starting material is often preserved during such transformations. While other reagents are also used for stereoselective lactone and lactam synthesis, the use of phosphorus-based activators is a well-established strategy. msu.edubeilstein-journals.orgenamine.net

Functionalization of Organic Molecules using this compound

This compound serves as a key reagent for introducing phosphorus-containing functional groups onto other organic molecules. Its primary mode of action is the phosphitylation of nucleophiles, most commonly alcohols and amines. msu.edu By reacting with molecules containing these functional groups, a covalent P-O or P-N bond is formed, thereby "functionalizing" the substrate with a reactive phosphorus moiety.

A prominent example is the reaction of this compound with diols, such as ethylene (B1197577) glycol or 1,3-propanediol. In the presence of a base, this reaction leads to the formation of cyclic phosphites. These cyclic structures are themselves useful synthetic intermediates and ligands in organometallic chemistry. This process effectively functionalizes the diol, converting it into a heterocyclic organophosphorus compound.

Introduction of Phosphoryl Moieties into Complex Architectures

A primary application of this compound is as a phosphitylating agent, facilitating the introduction of a phenoxyphosphino group into organic molecules. This process is fundamental for synthesizing a range of organophosphorus compounds, including phosphites, which can be further converted into other valuable phosphorus(V) species. The reaction typically involves the nucleophilic substitution of the chlorine atoms by hydroxyl or amino groups.

The reactivity of this compound with alcohols allows for the stepwise formation of phosphite esters. The reaction with one equivalent of an alcohol (ROH) in the presence of a base, such as a tertiary amine, yields a phenyl alkyl phosphorochloridite intermediate. This can then react with a second alcohol to form a mixed diaryl or alkyl aryl phosphite.

General Reaction Scheme: C₆H₅OPCl₂ + R-OH + Base → C₆H₅OP(Cl)(OR) + Base·HCl C₆H₅OP(Cl)(OR) + R'-OH + Base → C₆H₅OP(OR)(OR') + Base·HCl

This stepwise approach allows for the controlled synthesis of unsymmetrical phosphites. The use of a base is crucial to neutralize the hydrogen chloride byproduct, which could otherwise lead to undesirable side reactions, particularly with sensitive substrates. wikipedia.org

The resulting phosphite esters are significant intermediates themselves. They can be oxidized to the corresponding phosphate (B84403) esters, a transformation that is central to the synthesis of biologically important molecules like nucleotides and phospholipids. nih.gov For instance, the phosphitylation of a protected nucleoside is a key step in the phosphoramidite method for oligonucleotide synthesis, a process where similar phosphorus(III) reagents are employed. nih.gov

The introduction of the phenylphosphoro group can also be achieved with amine nucleophiles, leading to the formation of phosphoroamidites. These compounds are also valuable intermediates in the synthesis of modified oligonucleotides and other biologically active molecules.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Alcohol (ROH) | Phenyl Alkyl Phosphorochloridite / Dialkyl Phenyl Phosphite | Precursors to phosphate esters, ligands |

| This compound | Amine (R₂NH) | Phenyl Phosphoroamidochloridite / Phenyl Diamidophosphite | Intermediates for modified oligonucleotides |

| This compound | Diol (HO-R-OH) | Cyclic Phenyl Phosphite | Building blocks for heterocycles, ligands |

Heterocycle Synthesis through this compound-Mediated Reactions

The bifunctional nature of this compound, possessing two reactive P-Cl bonds, makes it an excellent reagent for the synthesis of phosphorus-containing heterocycles. By reacting it with difunctional nucleophiles such as diols, diamines, or amino alcohols, a variety of five-, six-, and seven-membered rings can be constructed. organic-chemistry.orgorganic-chemistry.org

For example, the reaction of this compound with a 1,2-diol (like ethylene glycol) or a 1,3-diol (like 1,3-propanediol) in the presence of a base leads to the formation of cyclic phenyl phosphites.

Reaction with a Diol: C₆H₅OPCl₂ + HO-(CH₂)n-OH + 2 Base → C₆H₅OP(O-(CH₂)n-O) + 2 Base·HCl

This cyclization strategy is an efficient way to build heterocyclic systems containing a phosphorus atom as part of the ring. mdpi.com These heterocyclic structures are not only interesting in their own right but also serve as precursors to other important classes of compounds. For instance, oxidation of the resulting cyclic phosphite yields the corresponding cyclic phosphate.

Similarly, reactions with diamines or amino alcohols produce N- and N,O-containing phosphorus heterocycles, respectively. These compounds are found in various biologically active molecules and are used as ligands in catalysis. mdpi.comnih.gov The synthesis of such heterocycles often proceeds with high efficiency under mild conditions. organic-chemistry.org

| Difunctional Reactant | Heterocyclic Product Class | Ring Size (example) |

| 1,2-Diol (e.g., Ethylene Glycol) | 1,3,2-Dioxaphospholane | 5-membered |

| 1,3-Diol (e.g., 1,3-Propanediol) | 1,3,2-Dioxaphosphinane | 6-membered |

| 1,2-Ethanediamine | 1,3,2-Diazaphospholidine | 5-membered |

| Ethanolamine | 1,3,2-Oxazaphospholidine | 5-membered |

Multi-Step Synthesis Design featuring this compound

The utility of this compound is often demonstrated in the context of a multi-step synthesis, where it serves as a crucial building block to construct a more complex molecular target. msu.edu A synthetic plan might involve the initial formation of a cyclic phosphite, followed by further transformations to achieve the final product architecture.

Illustrative Multi-Step Synthesis:

Consider the synthesis of a chiral phosphine (B1218219) ligand, which are of immense importance in asymmetric catalysis. A potential route could begin with a chiral diol.

Step 1: Formation of a Chiral Cyclic Phenyl Phosphite A readily available chiral diol, such as (2R,3R)-2,3-butanediol, is reacted with this compound in the presence of a non-nucleophilic base like triethylamine. This reaction establishes the core heterocyclic structure and incorporates the phosphorus atom.

Reactants: (2R,3R)-2,3-butanediol, this compound, Triethylamine

Product: A chiral 1,3,2-dioxaphospholane derivative.

Step 2: Nucleophilic Displacement of the Phenoxy Group The phenoxy group on the phosphorus atom can be displaced by a suitable organometallic reagent, such as a Grignard reagent (e.g., Phenylmagnesium bromide), to form a C-P bond. This step is a key transformation, converting the phosphite into a phosphinite.

Reactants: Chiral cyclic phenyl phosphite, Phenylmagnesium bromide

Product: A chiral cyclic phenylphosphonite.

Step 3: Ring Opening or Further Functionalization The resulting cyclic phosphonite can then be used as a ligand directly or undergo further reactions. For example, reduction of the P-O bonds could lead to a chiral diphosphine, a highly valuable class of ligands.

This synthetic sequence highlights how this compound can be used to translate the stereochemical information of a simple chiral starting material into a complex, high-value organophosphorus compound. Each step in the synthesis builds upon the functionality introduced by the previous one, a hallmark of efficient multi-step synthesis design. msu.edu

Phenylphosphorodichloridite in Catalysis Research

Phenylphosphorodichloridite as a Catalyst or Precursor in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound is a key building block for ligands that modify the properties of transition metal catalysts. uniurb.itsavemyexams.com The electronic and steric properties of the resulting metal complexes can be finely tuned by the choice of nucleophile used to displace the chloride ions on the this compound molecule.

Transition Metal Catalysis Involving this compound-Derived Species

This compound serves as a precursor for phosphite (B83602) ligands that are integral to many transition metal-catalyzed reactions. uniurb.it These ligands are synthesized by reacting this compound with alcohols or diols. The resulting phosphite ligands can then be coordinated to various transition metals, such as rhodium, nickel, and palladium, to form active catalysts. nih.govrsc.orgnih.govnih.gov

The electronic nature of the ligand, and consequently the catalytic activity of the metal center, is influenced by the substituents introduced. For example, reaction with electron-withdrawing groups will result in a more Lewis acidic metal center, which can enhance its catalytic activity in certain reactions. Conversely, electron-donating groups can increase the electron density on the metal, affecting its reactivity in other transformations.

The steric bulk of the ligands derived from this compound also plays a crucial role in determining the selectivity of the catalytic reaction. nih.gov Bulky ligands can create a specific chiral environment around the metal center, which is essential for enantioselective catalysis.

Examples of Transition Metals Used with this compound-Derived Ligands:

| Transition Metal | Type of Catalysis | Reference |

| Rhodium | Hydroformylation, Silylation | nih.gov |

| Nickel | Cross-coupling, Polymerization, Dehydrogenation | nih.govrsc.orgnih.gov |

| Palladium | Cross-coupling (Suzuki) | nih.govnih.gov |

Role in Specific Catalytic Transformations (e.g., Polymerization, Hydroformylation)

Ligands derived from this compound have been successfully employed in several key industrial processes.

Polymerization: this compound is a solid catalyst precursor used in the production of polymers. biosynth.comcymitquimica.com Nickel complexes bearing phosphinephenolato ligands, which can be synthesized from precursors like this compound, have shown high activity in the aqueous polymerization of ethylene (B1197577) to produce high-density polyethylene (B3416737) (HDPE). nih.gov These water-soluble catalysts are stable over long reaction times and at elevated temperatures, achieving high turnover frequencies. nih.gov

Hydroformylation: This process, also known as oxo synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphite ligands derived from this compound are effective catalysts for this transformation. The ligand structure influences both the activity and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products).

Heterogeneous Catalytic Systems Incorporating this compound

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. vedantu.comssgopalganj.in this compound can be used to prepare supported catalysts where the active catalytic species are anchored to a solid support. frontiersin.org

Design and Synthesis of Supported Catalysts

The synthesis of supported catalysts often involves the reaction of this compound with surface hydroxyl groups on an inorganic support material, such as silica (B1680970) or alumina, or with functional groups on a polymer support. rsc.orgbeilstein-journals.org This process immobilizes the phosphorus-containing ligand onto the support. Subsequent reaction with a transition metal precursor then generates the supported catalyst.

Another approach involves first synthesizing the desired phosphite ligand from this compound and then grafting it onto the support material. The choice of support and the method of immobilization can significantly impact the catalyst's performance, including its activity, selectivity, and stability. rsc.org For instance, mesoporous silica has been used as a support for nickel phosphide (B1233454) nanoparticles, which showed catalytic activity in the chemoselective hydrogenation of acetophenone. nih.gov

Surface Chemistry and Reaction Kinetics in Heterogeneous Catalysis

The surface chemistry of heterogeneous catalysts is a critical factor governing their catalytic performance. stannescet.ac.inallen.in The mechanism of a heterogeneous catalytic reaction typically involves several steps:

Diffusion of reactants to the catalyst surface. ssgopalganj.inlibretexts.org

Adsorption of reactants onto the active sites of the catalyst. ssgopalganj.inlibretexts.org

Chemical reaction between the adsorbed reactants. libretexts.org

Desorption of the products from the surface. ssgopalganj.inlibretexts.org

Diffusion of the products away from the catalyst surface. libretexts.org

Enantioselective Catalysis with Chiral this compound Derivatives

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govgoogle.com this compound is a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis.

By reacting this compound with chiral diols, such as those derived from binaphthol (BINOL) or tartaric acid, a wide variety of chiral phosphite and phosphonite ligands can be prepared. rsc.org These chiral ligands create a well-defined chiral environment around the metal center, enabling the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. msu.edubeilstein-journals.org

These chiral catalysts have been applied in a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. unl.ptmdpi.com For example, rhodium complexes of chiral phosphite ligands have been used in the asymmetric hydroformylation of olefins to produce chiral aldehydes with high enantioselectivity.

Key Chiral Building Blocks Used with this compound:

| Chiral Moiety | Resulting Ligand Type | Application in Asymmetric Catalysis | Reference |

| Binaphthol (BINOL) | Chiral Phosphite | Silylation, Borylation | nih.govrsc.org |

| Tartaric Acid Derivatives | Chiral Phosphite | Various C-C bond forming reactions | |

| Chiral Alcohols | Chiral Phosphite | Asymmetric Synthesis | deepdyve.com |

The development of new chiral ligands derived from this compound continues to be an active area of research, with the goal of achieving higher enantioselectivities and expanding the scope of asymmetric catalytic transformations.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions, improving catalyst performance, and extending its lifetime. Research into catalytic systems employing ligands derived from this compound often involves detailed mechanistic investigations.

A significant challenge in homogeneous catalysis is the identification of the true, or active, catalytic species, which is the specific metal-ligand complex responsible for the main catalytic turnover. The species introduced as the "precatalyst" often undergoes transformation under reaction conditions to form the active catalyst. For instance, in rhodium-catalyzed hydrogenation, a precatalyst like [Rh(COD)2]BF4 reacts with the phosphite or phosphoramidite (B1245037) ligand to form various complexes. researchgate.netacs.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are vital tools for these studies. researchgate.netacs.org For example, in the rhodium-catalyzed hydrogenation with phosphoramidite ligands, studies have identified key intermediates such as the solvate complex [Rh(ligand)(solvent)2]+ and dihydride species [RhH2(ligand)(solvent)2]. acs.org The reaction between the active catalyst and the substrate forms a catalyst-substrate adduct, and the stereochemistry of the final product is determined during the subsequent, often rate-limiting, migratory insertion or reductive elimination step. acs.org

It is not uncommon for multiple rhodium species to be present in solution simultaneously, and identifying which one is the most active can be complex. researchgate.net In some cases, the active catalyst may contain one, two, or even more ligand molecules per metal center, and the ratio can be influenced by reaction conditions such as pressure and ligand-to-metal ratio. researchgate.netrsc.org

The stability and longevity of a catalyst are critical for its practical and industrial application. Catalysts using phosphite and phosphoramidite ligands, while highly active and selective, can be susceptible to deactivation. rsc.orgmdpi.com Understanding these deactivation pathways is essential for developing more robust catalytic systems.

One of the primary deactivation routes for phosphite-based ligands is hydrolysis . Trace amounts of water in the reaction system can react with the P-O bonds of the phosphite ligand, especially under acidic conditions, leading to its degradation. rsc.orgmdpi.com This can be mitigated by using rigorously dried solvents and reagents or by adding stabilizing agents like epoxides that can scavenge acidic byproducts. rsc.orgmdpi.com

Another common pathway is oxidation . The phosphorus(III) center in phosphite and phosphoramidite ligands can be oxidized to phosphorus(V), rendering the ligand ineffective. This is a particular concern in reactions that are not performed under a strictly inert atmosphere. rsc.org

Ligand degradation can also occur through cleavage of P-O or P-N bonds by nucleophilic species present in the reaction mixture, such as alkoxide bases. rsc.org This leads to the structural breakdown of the ligand and a loss of catalytic activity. rsc.org Finally, the catalyst can deactivate through the formation of stable, inactive metal complexes, such as dinuclear species or complexes where the ligand has been displaced by other coordinating species present in the reaction medium. nih.govmdpi.com Strategies to enhance catalyst longevity include designing more sterically hindered and electronically robust ligands that are less prone to degradation and aggregation. nih.govrsc.org

Phenylphosphorodichloridite in Ligand Chemistry and Design

Synthesis of Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands from Phenylphosphorodichloridite

The synthesis of phosphine and phosphoramidite ligands from this compound is a cornerstone of modern organometallic chemistry. The versatility of this reagent allows for the creation of a wide array of ligands with tailored electronic and steric properties.

Monodentate and Bidentate Ligand Architectures

This compound is a key building block for both monodentate and bidentate ligands. Monodentate ligands bind to a metal center through a single coordination site, while bidentate ligands have two donor atoms that can coordinate to a single metal center, often forming a chelate ring. unacademy.comlibretexts.orgsavemyexams.com The ability to synthesize both types of ligands from a common precursor allows for a systematic investigation of the effect of ligand denticity on catalytic activity and selectivity.

The synthesis of monodentate phosphine ligands often involves the reaction of this compound with two equivalents of an organometallic reagent, such as a Grignard reagent or an organolithium species. This results in the displacement of the two chloride atoms with organic groups.

Bidentate phosphine ligands can be synthesized by reacting this compound with a difunctional nucleophile. For example, reaction with a diol in the presence of a base can lead to the formation of a cyclic phosphite (B83602), which can then be converted to a diphosphine.

| Ligand Type | General Structure | Synthesis Strategy |

|---|---|---|

| Monodentate Phosphine | P(OPh)R₂ | Reaction of this compound with 2 equivalents of an organometallic reagent (e.g., RMgX or RLi). |

| Bidentate Phosphine | (PhO)P-(linker)-P(OPh) | Reaction of this compound with a bifunctional reagent containing two nucleophilic groups. |

| Monodentate Phosphoramidite | P(OPh)(OR')(NR₂) | Sequential reaction of this compound with an alcohol and then an amine. |

| Bidentate Phosphoramidite | R₂N-P(OPh)-(linker)-(PhO)P-NR₂ | Reaction of this compound with a chiral diamine or diol. |

Incorporation of Chiral Moieties for Asymmetric Ligand Synthesis

A significant application of this compound lies in the synthesis of chiral ligands for asymmetric catalysis. nih.govnih.gov By incorporating chiral backbones, often derived from naturally occurring compounds, into the ligand structure, chemists can create an asymmetric environment around a metal center. nih.govnih.govnih.gov This chirality can then be transferred during a catalytic reaction, leading to the preferential formation of one enantiomer of a product. nih.govsigmaaldrich.com

The modular synthesis of chiral phosphoramidite ligands, for instance, often starts with a chiral diol, such as a BINOL or TADDOL derivative. nih.gov Reaction with phosphorus trichloride (B1173362) followed by an amine and then this compound or a derivative allows for the construction of a wide range of chiral ligands. nih.govwikipedia.org This modularity is highly advantageous for creating ligand libraries for high-throughput screening in catalyst development. nih.gov

Coordination Chemistry of this compound-Derived Ligands

The ligands synthesized from this compound form complexes with a variety of transition metals, and their coordination chemistry is fundamental to their application in catalysis. mdpi.comuiowa.edumdpi.comtcichemicals.com

Metal-Ligand Complex Formation with Transition Metals

Ligands derived from this compound readily form coordination complexes with a wide range of transition metals, including but not limited to palladium, rhodium, gold, and copper. mdpi.comrsc.orgwikipedia.org The formation of these complexes typically involves the displacement of a labile ligand, such as a solvent molecule or a halide, from a metal precursor by the phosphorus atom of the ligand. wikipedia.org The resulting metal-ligand bond is a dative covalent bond where the phosphorus atom donates a lone pair of electrons to a vacant orbital on the metal center. libretexts.org

The stoichiometry and geometry of the resulting metal complexes are influenced by several factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. For example, monodentate ligands can form complexes with varying coordination numbers, while bidentate ligands typically form chelate complexes with a defined geometry. unacademy.commdpi.com

| Metal | Ligand Type | Example Complex Structure | Application Area |

|---|---|---|---|

| Palladium(II) | Bidentate Phosphine | [PdCl₂(Ph₂P(CH₂)₂PPh₂)] | Cross-coupling reactions |

| Rhodium(I) | Chiral Phosphoramidite | [Rh(COD)(chiral phosphoramidite)₂]BF₄ | Asymmetric hydrogenation |

| Gold(I) | Monodentate Phosphine | [AuCl(PPh₃)] | Catalysis and medicinal chemistry |

| Copper(I) | Chiral Phosphoramidite | [Cu(OTf)₂(chiral phosphoramidite)] | Asymmetric conjugate addition |

Electronic and Steric Influence of this compound-Derived Ligands on Metal Centers

The electronic and steric properties of the ligands derived from this compound play a crucial role in determining the reactivity and selectivity of the corresponding metal complexes. nih.govmdpi.comchemrxiv.org

Electronic Effects: The electronic nature of the ligand influences the electron density at the metal center. tcichemicals.com Electron-donating groups on the ligand increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps of a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density, making the metal center more electrophilic and potentially facilitating reductive elimination. tcichemicals.com The phenoxy group in this compound-derived ligands is generally considered to be electron-withdrawing.

Steric Effects: The steric bulk of the ligand, often quantified by the cone angle, can control the number of ligands that can coordinate to a metal center and can create a specific pocket around the metal. tcichemicals.com This steric hindrance can influence the regioselectivity and enantioselectivity of a reaction by dictating the approach of the substrate to the active site. nih.gov For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation pathways. chemrxiv.org

Structure-Activity Relationships in Ligand Design

The systematic modification of ligand structure and the subsequent evaluation of the performance of the corresponding metal complexes in catalysis allow for the development of structure-activity relationships (SAR). drugdesign.orgnih.govazolifesciences.com By correlating changes in ligand architecture with catalytic outcomes such as yield, turnover number, and enantioselectivity, researchers can gain insights into the key features required for an effective catalyst. nih.gov

For ligands derived from this compound, SAR studies often focus on:

These studies are essential for the rational design of new and improved ligands for specific catalytic applications.

Tuning Ligand Properties for Specific Catalytic Applications

The effectiveness of a metal-based catalyst is profoundly influenced by the characteristics of the ligands coordinated to the metal center. The ability to fine-tune these ligand properties is crucial for optimizing catalytic activity, selectivity, and stability. This compound provides a versatile platform for this tuning process, primarily through the modification of the ligand's electronic and steric profile.

The electronic nature of a ligand dictates its σ-donor and π-acceptor capabilities, which in turn modulates the electron density at the metal center. udg.edu For ligands derived from this compound, such as phosphites [(RO)₂P(OPh)] and phosphoramidites [(R₂N)(RO)P(OPh)], the electronic effects can be adjusted by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) into the R-groups. For instance, in gold-catalyzed cross-coupling reactions, ligands with electron-rich substituents have been shown to enhance the rate of oxidative addition, a key step in the catalytic cycle. chemrxiv.org Conversely, electron-poor ligands can slow this step. chemrxiv.org

Steric hindrance is another critical parameter that can be controlled. The size and shape of a ligand create a specific steric environment around the metal, influencing substrate approach and the regioselectivity or stereoselectivity of a reaction. By reacting this compound with bulky alcohols or amines, ligands with large steric profiles can be synthesized. This steric bulk can be essential for creating a chiral pocket around the catalyst's active site, which is a key principle in asymmetric catalysis. The introduction of phosphoramidite ligands, which can be prepared from chlorophosphite precursors, challenged the long-held belief that ligand flexibility was detrimental to achieving high stereocontrol in catalytic reactions. wikipedia.org

The interplay between these electronic and steric factors allows for the precise tailoring of a ligand for a specific catalytic transformation. nih.govmanchester.ac.uk For example, in rhodium-catalyzed hydroformylation, the use of phosphite ligands (derivable from precursors like this compound) at high concentrations can influence the equilibrium between different catalytically active species, thereby affecting both the reaction rate and the selectivity towards linear or branched aldehyde products. manchester.ac.uk

The table below illustrates how the choice of substituent in a generic ligand derived from this compound can impact its properties and potential catalytic performance.

| Substituent (R-group) on Ligand | Electronic Effect | Steric Effect | Potential Catalytic Impact |

| -CH₃ (Methyl) | Weakly Electron-Donating | Small | Baseline activity |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Small to Medium | Increased reaction rate in electron-deficient catalytic cycles chemrxiv.org |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Medium | Decreased reaction rate; potential for altered selectivity nih.gov |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating | Large | Increased selectivity due to steric hindrance nih.gov |

| Biphenyl | π-Accepting/Electron-Withdrawing | Large | Enhanced stability and control over product distribution |

Rational Design of Ligands for Enhanced Reactivity and Selectivity

Rational ligand design is a strategic approach that uses the fundamental understanding of reaction mechanisms and structure-property relationships to create new ligands with superior performance. nih.govnih.gov This contrasts with traditional methods that often rely on screening large, randomly generated ligand libraries. This compound is an ideal starting material for rational design strategies due to its predictable reactivity, which allows for the targeted synthesis of ligands with specific, predetermined features.

The process often begins with a known ligand scaffold or a computational model of the catalyst's active site. cardiff.ac.uk By identifying the key structural features that govern reactivity and selectivity, chemists can propose modifications to improve the ligand. For example, in asymmetric catalysis, a chiral backbone such as BINOL (1,1'-Bi-2-naphthol) can be reacted with this compound to create a chiral chlorophosphite. Subsequent reaction with a selected amine yields a chiral phosphoramidite ligand. wikipedia.org This modular synthesis allows for the systematic variation of the amine component to optimize the enantioselectivity of a specific reaction. wikipedia.org Research has shown that incorporating a chiral amine into the phosphoramidite structure can lead to a dramatic increase in enantioselectivity for reactions like the copper-catalyzed conjugate addition of organozinc reagents to enones, achieving up to 98% enantiomeric excess (ee). wikipedia.org

This design principle can be applied to various catalytic systems. For instance, in the development of catalysts for ethylene (B1197577) oligomerization, a rational approach to designing PNP ligands with an optimal steric profile around the nitrogen atom led to highly selective production of desired C₆ and C₈ olefins. rsc.org While not directly starting from this compound, the principle of rationally modifying the ligand backbone to control the outcome is the same. The versatility of this compound allows for its incorporation into such multi-step rational design workflows.

The table below outlines a conceptual workflow for the rational design of a ligand library for an asymmetric reaction, starting from a this compound-derived precursor.

| Design Step | Action | Example | Desired Outcome |

| 1. Scaffold Selection | Choose a chiral backbone to impart stereocontrol. | React (R)-BINOL with PCl₃ (a related precursor) to form a chiral dichlorophosphite (B8498940). | Establish a chiral environment around the metal center. |

| 2. Precursor Synthesis | Create a reactive intermediate for diversification. | React the chiral dichlorophosphite with one equivalent of phenol (B47542). | Generate a (R)-BINOL-phenylphosphorochloridite intermediate. |

| 3. Library Generation | React the intermediate with a diverse set of nucleophiles. | React the chloridite with various chiral and achiral amines (HNR₂). | Create a library of phosphoramidite ligands with varied steric and electronic properties. wikipedia.org |

| 4. Catalytic Screening | Test the ligand library in a target reaction. | Copper-catalyzed 1,4-addition of diethylzinc (B1219324) to cyclohexenone. | Identify ligands providing high yield and high enantiomeric excess (ee). |

| 5. Optimization | Analyze structure-activity relationships to refine the design. | Ligands with bulky, chiral amines like bis(1-phenylethyl)amine show superior enantioselectivity. wikipedia.org | Achieve >98% ee for the target transformation. |

This systematic, knowledge-based approach, enabled by versatile precursors like this compound, accelerates the discovery of highly efficient and selective catalysts for challenging chemical transformations. cardiff.ac.uknomuraresearchgroup.com

Phenylphosphorodichloridite in Polymer Science and Engineering Research

Utilization as a Reagent in Polymer Synthesis

Phenylphosphorodichloridite's primary function as a reagent in polymer synthesis is that of a difunctional monomer in step-growth polymerization, specifically polycondensation reactions. wikipedia.orguomustansiriyah.edu.iq Its two highly reactive phosphorus-chlorine (P-Cl) bonds allow it to react with co-monomers containing two active hydrogen atoms, such as diols or diamines, to build a polymer chain.

Role in Polymerization Initiation and Propagation

In the context of step-growth polymerization, the concepts of initiation and propagation differ from those in chain-growth reactions. The "initiation" step is the first reaction between a molecule of this compound and a difunctional co-monomer, such as a diol (HO-R-OH), to form a dimer, eliminating two molecules of hydrogen chloride (HCl). uomustansiriyah.edu.iqlibretexts.org

Propagation proceeds as this newly formed dimer, which still possesses reactive end groups, reacts with other monomers, dimers, or larger oligomers. uomustansiriyah.edu.iq The polymer chain grows step-wise as these condensation reactions continue, linking monomer units through phosphite (B83602) ester bonds. Unlike radical polymerization, where an initiator generates a free radical to start a rapidly growing chain, this compound acts as a fundamental building block of the polymer backbone itself. uomustansiriyah.edu.iqlookchem.com

Synthesis of Phosphorous-Containing Polymers

A key application of this compound is the direct synthesis of polymers containing phosphorus in their main chain. Through polycondensation with various diols, such as Bisphenol A, it forms a class of polymers known as polyphosphites or poly(phenylphosphite)s. This reaction introduces both a phosphorus atom and a phenyl group directly into the polymer backbone, which can significantly influence the final properties of the material, including its thermal stability and flame resistance. The general reaction scheme involves the step-wise reaction of the difunctional this compound with a difunctional alcohol.

Table 1: Polycondensation Reaction with this compound

| Reactant A | Reactant B (Diol Example) | Resulting Polymer Type |

| This compound | Bisphenol A | Poly(phenylphosphite) |

| This compound | 1,4-Butanediol | Aliphatic Poly(phenylphosphite) |

| This compound | Hydroquinone | Aromatic Poly(phenylphosphite) |

Application as a Catalyst in Polymerization Processes

While not a catalyst in the traditional sense for chain-growth polymerization, derivatives of this compound, particularly triphenyl phosphite, play a crucial role as condensing agents or activators in specialized polycondensation reactions. scientific.netscispace.com This method, often referred to as phosphorylation polymerization, facilitates the formation of high-performance polymers under milder conditions than would otherwise be possible.

Precision Polymerization Techniques

In the synthesis of high-molecular-weight aromatic polyamides and poly(amide-imide)s, the direct polycondensation of dicarboxylic acids with diamines can be challenging. The phosphorylation technique using triphenyl phosphite (which can be synthesized from this compound and phenol) and pyridine (B92270) acts as a condensing system to activate the carboxylic acid groups. scispace.combegellhouse.com This activation enables the reaction to proceed efficiently at moderate temperatures (e.g., 100°C), allowing for the synthesis of high-molecular-weight polymers with well-defined structures. scispace.com This method avoids the need for moisture-sensitive and highly reactive monomers like diacid chlorides, offering a more controlled and precise route to these advanced polymers. scispace.com

Development of Functional Polymer Materials

The use of phosphite-activated polycondensation has been instrumental in developing high-performance functional polymers. Aromatic poly(amide-imide)s, for example, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. scispace.com The ability to synthesize these materials reliably via the phosphorylation route allows for the creation of tough, flexible, and transparent films from solution. scispace.com These materials are valuable in the aerospace, electronics, and automotive industries. The properties of these polymers, such as high glass transition temperatures (in the range of 256–317°C) and excellent thermal stability (10% weight loss above 430°C), are a direct result of the precise polymer structures achieved through this synthetic method. scispace.com

Modifying Polymer Properties through this compound-Derived Additives

This compound is a key precursor for synthesizing a variety of small-molecule additives that are blended with commodity plastics to enhance their properties. These additives are not part of the polymer chain but are physically mixed into the polymer matrix.

The synthesis of these additives involves reacting this compound with alcohols or phenols to replace the reactive chlorine atoms. Depending on the structure of the alcohol or phenol (B47542) used, the resulting phosphite or phosphate (B84403) esters can function as antioxidants, flame retardants, or plasticizers. vinatiorganics.comresearchgate.netlanxess.com

For instance, reacting this compound with hindered phenols, such as 2,4-di-tert-butylphenol, is a common industrial route to produce aryl phosphite antioxidants. vinatiorganics.comnih.gov These phosphites function as secondary antioxidants by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation, into non-radical, stable products. vinatiorganics.com This action protects the polymer from chain scission and discoloration, often working in synergy with primary (radical-scavenging) antioxidants. vinatiorganics.comd-nb.info

Similarly, various organophosphorus compounds derived from this compound act as effective flame retardants. lanxess.comnih.gov These additives can function in both the condensed phase, by promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, and in the gas phase, where the volatilized phosphorus compounds can quench the high-energy radicals that sustain combustion. nih.govmdpi.com Certain phosphate esters also serve as flame-retardant plasticizers, particularly in polymers like PVC, simultaneously increasing flexibility and fire safety. researchgate.netspecialchem.com

Table 2: this compound-Derived Polymer Additives

| Precursor 1 | Precursor 2 (Example) | Additive Class | Function |

| This compound | 2,4-Di-tert-butylphenol | Aryl Phosphite Antioxidant | Decomposes hydroperoxides, improves color stability. vinatiorganics.comnih.gov |

| This compound | Phenol | Triphenyl Phosphite (Antioxidant) | Secondary antioxidant, peroxide decomposer. vinatiorganics.comresearchgate.net |

| This compound | Various Alcohols/Phenols | Phosphate/Phosphite Esters | Flame Retardant, Plasticizer. researchgate.netspecialchem.com |

Influence on Thermal Stability and Mechanical Performance

The incorporation of phosphorus-containing compounds, such as those derived from this compound, into polymer matrices can significantly influence the material's thermal stability and mechanical properties. The introduction of phosphorus and aromatic groups can enhance thermal resistance and modify the mechanical response of the final polymer. nih.gov